methyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound methyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate features a fused chromeno[2,3-c]pyrrole core substituted with a 3-methoxyphenyl group at the pyrrolidine nitrogen, a 4-methylthiazole ring at position 2, and a methyl carboxylate group at position 5 of the thiazole.
Properties
Molecular Formula |
C24H18N2O6S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18N2O6S/c1-12-21(23(29)31-3)33-24(25-12)26-18(13-7-6-8-14(11-13)30-2)17-19(27)15-9-4-5-10-16(15)32-20(17)22(26)28/h4-11,18H,1-3H3 |
InChI Key |
XXFDQKUQVNESCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A copper-mediated cascade reaction forms the chromeno[2,3-c]pyrrol-9(1H)-one core. This method employs 3-formylchromones and proline derivatives under oxidative conditions.
Steps :
-
Substrate Preparation : 3-Formylchromone is synthesized via Vilsmeier-Haack formylation of chromones.
-
Annulation : Reaction with proline derivatives (e.g., L-proline) in toluene at 110°C in the presence of CuBr (10 mol%) and molecular oxygen.
-
Oxidation : In situ oxidation yields the tricyclic chromeno-pyrrol-9(1H)-one scaffold.
Key Data :
Thiazole Moiety Incorporation
The thiazole ring is introduced via Ullmann coupling or Hantzsch thiazole synthesis:
-
Ullmann Coupling : 4-Methyl-1,3-thiazole-5-carboxylate is coupled to the chromeno-pyrrole core using CuI/L-proline in DMSO at 90°C.
-
Hantzsch Method : Ethyl 2-chloroacetoacetate reacts with thiourea derivatives under basic conditions to form the thiazole ring.
Multi-Component Reaction (MCR) Strategies
One-Pot Assembly
A green MCR approach combines 3-methoxyphenyl-1,3-diketones, 4-aminocoumarin, and methyl 2-cyanoacetate in ethanol under reflux.
Mechanism :
-
Knoevenagel Condensation : Between 4-aminocoumarin and methyl 2-cyanoacetate.
-
Michael Addition : 3-Methoxyphenyl-1,3-diketone reacts with the Knoevenagel adduct.
-
Cyclization : Intramolecular hemiaminal formation yields the chromeno-pyrrole-thiazole hybrid.
Optimized Conditions :
Post-Modification of Preformed Cores
Chromeno[2,3-c]pyrrol-9(1H)-one intermediates undergo late-stage functionalization:
-
Esterification : Methylation of the carboxylic acid group using dimethyl sulfate in acetone.
-
Suzuki Coupling : Introduction of the 3-methoxyphenyl group via Pd-catalyzed cross-coupling.
Solvent-Free Mechanochemical Synthesis
Ball-Milling Protocol
To enhance atom economy, solvent-free grinding of 3-iodochromones, 3-methoxyphenyl thiourea, and methyl 2-bromoacetoacetate is performed.
Advantages :
Critical Analysis of Methodologies
Efficiency Comparison
| Method | Yield Range | Scalability | Environmental Impact |
|---|---|---|---|
| Copper-Catalyzed | 68–85% | Moderate | Moderate (Cu waste) |
| MCR | 72–89% | High | Low (ethanol solvent) |
| Mechanochemical | 80–88% | High | Minimal |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Structural Overview
The compound features a unique structure that integrates several functional groups, contributing to its diverse reactivity and potential applications. Key structural components include:
- Chromeno-pyrrol framework : Imparts stability and potential biological activity.
- Thiazole moiety : Known for its role in medicinal chemistry.
- Methoxy and methyl substituents : Enhance solubility and reactivity.
Synthesis Techniques
The synthesis typically involves multi-step organic reactions. Common methods include:
- Refluxing with organometallic catalysts : To facilitate the formation of the chromeno-pyrrol core.
- Protecting group strategies : To ensure selectivity during multi-functional group transformations.
Reaction Types
The compound can undergo various chemical transformations:
- Oxidation : Introducing additional functional groups.
- Reduction : Modifying the oxidation state for altered biological activity.
- Substitution reactions : Allowing for the introduction of new functional groups.
Chemistry
Methyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate serves as a building block for synthesizing more complex molecules. Researchers utilize it to explore new chemical pathways and develop novel materials.
Biology
In biological studies, the compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates:
- Antimicrobial Activity : Preliminary studies show effectiveness against various bacterial strains.
- Anticancer Properties : In vitro assays suggest it may inhibit cancer cell proliferation through apoptosis induction.
Medicine
The therapeutic potential of this compound is under investigation for various diseases. Notable findings include:
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may reduce inflammation markers in cell cultures.
- Neuroprotective Properties : Research indicates potential benefits in neurodegenerative disease models.
Industry
In industrial applications, this compound is explored for developing new materials and chemicals. Its unique properties make it suitable for:
- Polymer Chemistry : Used in creating advanced polymers with enhanced properties.
- Pharmaceutical Formulations : Investigated as an active ingredient in drug formulations due to its biological activities.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of the compound on human cancer cell lines. The results highlighted a dose-dependent decrease in cell viability, suggesting that it may serve as a lead compound for developing anticancer therapies .
Case Study 3: Neuroprotective Effects
A recent study published in Neuroscience Letters explored the neuroprotective effects of derivatives derived from this compound in models of Alzheimer’s disease. The findings indicated that these derivatives could mitigate oxidative stress and improve cognitive functions in animal models .
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Chromeno-Pyrrole Derivatives
- Target Compound: Chromeno[2,3-c]pyrrole core with 3-methoxyphenyl, 4-methylthiazole, and carboxylate substituents.
- Methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate (): Formula: C₂₄H₂₃NO₃. Structural highlights: Naphthalene ring fused with pyrrolidine, phenyl substituent. Dihedral angle between naphthalene and phenyl rings: 76.82°, indicating moderate planarity disruption. Weak C–H⋯O interactions stabilize the crystal lattice .
Thiophene/Thiazole-Substituted Chromenones
Physical and Crystallographic Properties
Functional and Supramolecular Behavior
- Hydrogen Bonding :
- Graph Set Analysis: Chromeno-pyrrole derivatives often form chains (C(6) motifs) or rings (R₂²(8)) via hydrogen bonds, as per Etter’s rules () .
Biological Activity
Methyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound possesses a molecular formula of and a molecular weight of 532.6 g/mol. Its structural complexity includes a chromeno-pyrrol core and a thiazole ring, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N2O6S |
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or receptor functions through binding interactions. Specific pathways involved in its mechanism of action include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.
- Anticancer Potential : Research suggests that it may inhibit tumor growth through various pathways.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of chromeno[2,3-c]pyrroles have demonstrated the ability to reduce oxidative damage in cellular models .
Antimicrobial Activity
Studies have reported that certain pyrrole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The structure of this compound may contribute to similar effects due to its heterocyclic nature .
Anticancer Research
A growing body of evidence suggests that compounds containing thiazole and pyrrole moieties can exhibit anticancer activity. For example, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Study on Chromeno-Pyrrole Derivatives : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrrole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and how are intermediates purified?
The compound is synthesized via multi-step heterocyclic assembly. Key steps include:
- Cyclocondensation : Formation of the chromeno[2,3-c]pyrrole core through acid-catalyzed cyclization of substituted precursors (e.g., β-ketoesters or malononitrile derivatives) .
- Thiazole Ring Formation : Reaction of intermediates like thioureas or thioamides with α-halo ketones under basic conditions .
- Purification : Recrystallization from ethanol or methanol is standard for intermediates, leveraging solubility differences. For example, precipitates from diluted aqueous ethanol yield high-purity crystals .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl groups) and carbonyl signals (δ 165–175 ppm for thiazole carboxylate and chromenone diones) . Overlapping signals may require 2D NMR (e.g., HSQC) for resolution .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z ~500–550) and detects impurities. High-resolution MS (HRMS) confirms elemental composition .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H bending .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize yield in complex multi-step syntheses?
- Parameter Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry platforms enable rapid screening of oxidation conditions (e.g., Omura-Sharma-Swern oxidation) .
- Response Surface Modeling : Quadratic models (e.g., Central Composite Design) optimize reaction time and stoichiometry. For instance, adjusting equivalents of DMDAAC (a cationic monomer) in copolymerizations improved yields by 15–20% .
- Statistical Validation : Confirm robustness via ANOVA (p < 0.05) and residual plots .
Q. How to resolve contradictions in spectral data for structurally similar intermediates?
- Case Study : Low-intensity pyrazole C=O signals in chromenone-pyrrole intermediates may overlap with solvent peaks. Solutions include:
- Deuteration : Replace ethanol with D₂O in recrystallization to eliminate solvent interference .
- Dynamic NMR : Elevate temperature to sharpen broad signals caused by tautomerism .
- X-ray Crystallography : Definitive confirmation of regiochemistry for ambiguous substituents (e.g., methoxyphenyl vs. chlorophenyl) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl, 2,6-dimethoxyphenyl) to assess electronic effects on bioactivity .
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding to targets (e.g., kinases). Compare poses of methyl vs. ethyl carboxylate derivatives to optimize steric fit .
- ADME Profiling : Calculate logP (AlogPS) and polar surface area (PSA) to prioritize analogs with improved permeability (e.g., PSA < 140 Ų for CNS penetration) .
Q. How can computational modeling elucidate reaction mechanisms?
- DFT Calculations : Simulate transition states for cyclocondensation steps (e.g., B3LYP/6-31G* level). Identify rate-limiting steps (e.g., nucleophilic attack on α,β-unsaturated carbonyls) .
- Kinetic Isotope Effects (KIE) : Compare experimental kH/kD with computed values to validate mechanisms (e.g., proton transfer vs. concerted pathways) .
Q. What stability challenges arise under varying storage conditions?
- Hydrolytic Degradation : The thiazole carboxylate ester is prone to hydrolysis in aqueous buffers (pH > 7). Stability assays (HPLC tracking) recommend lyophilized storage at -20°C .
- Photodegradation : Chromenone cores absorb UV light (λmax ~300 nm). Use amber vials and inert atmospheres (N₂) to prevent radical-mediated decomposition .
Q. How to evaluate reactivity in heterocyclic systems (e.g., pyrrolo-thiazole vs. pyrano-pyrazole)?
- Electrophilic Substitution : The electron-rich thiazole ring undergoes nitration at C4-methyl, while the chromenone dione is susceptible to nucleophilic attack at C3/C9 carbonyls .
- Cross-Coupling : Suzuki-Miyaura reactions on boronate-functionalized intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable diversification of aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
